Cas no 923192-04-5 (N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide)

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide
- N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
- 923192-04-5
- F2210-0182
- AKOS001956951
- N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)-4-methylbenzamide
-
- インチ: 1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-20-15(2)23(29-21(20)13-19)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28)
- InChIKey: ASQSFLUMSKFVFK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=C(C)C2C=CC(=CC=2O1)NC(C1C=CC(C)=CC=1)=O)=O
計算された属性
- 精确分子量: 403.0975211g/mol
- 同位素质量: 403.0975211g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 595
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6.2
- トポロジー分子極性表面積: 59.3Ų
N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2210-0182-5μmol |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2210-0182-1mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2210-0182-3mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2210-0182-2μmol |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2210-0182-2mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
A2B Chem LLC | BA64733-1mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2210-0182-4mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2210-0182-5mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
A2B Chem LLC | BA64733-5mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
923192-04-5 | 5mg |
$272.00 | 2024-05-20 |
N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamideに関する追加情報
N-2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-Yl-4-Methylbenzamide: A Comprehensive Overview
N-2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-Yl-4-Methylbenzamide, also known by its CAS Registry Number 923192-04-5, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuran moiety, a benzamide group, and a chlorobenzoyl substituent. The combination of these functional groups makes it a promising candidate for research in drug discovery, material science, and synthetic chemistry.
The synthesis of this compound involves a series of intricate reactions, including Friedel-Crafts acylation, Suzuki coupling, and amide bond formation. Recent advancements in catalytic methods have enabled the efficient construction of such complex molecules with high purity and yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate the coupling reactions required for its synthesis. These methods not only improve the overall process but also align with the principles of green chemistry by minimizing waste and reducing environmental impact.
One of the most exciting developments involving N-2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-Yl-4-Methylbenzamide is its potential application in drug design. The compound's structure suggests that it may exhibit bioactivity against various therapeutic targets, such as protein kinases or G-protein coupled receptors (GPCRs). Recent studies have demonstrated that similar compounds can modulate cellular signaling pathways involved in cancer progression and inflammation. For instance, the benzofuran moiety is known to interact with certain kinase domains, making this compound a valuable lead for anti-cancer drug development.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its aromatic system and conjugated structure make it an ideal candidate for use in organic electronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune its electronic properties through substituent modification further enhances its versatility in these applications.
Another area of interest is the compound's role in supramolecular chemistry. The combination of hydrogen bonding groups and aromatic interactions allows it to form self-assembled structures with potential applications in nanotechnology. Recent experiments have shown that derivatives of this compound can form stable vesicles or liquid crystals under specific conditions, opening new avenues for drug delivery systems and soft matter research.
The environmental impact of synthesizing N-2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-Yl-4-Methylbenzamide has also been a topic of recent studies. Scientists are exploring ways to reduce the use of hazardous reagents and solvents during its production. Green chemistry approaches, such as using biodegradable solvents or catalytic processes that avoid toxic byproducts, are being implemented to ensure sustainable synthesis practices.
In conclusion, N-2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-Yl-4-Methylbenzamide (CAS No: 923192-04-5) stands at the forefront of modern chemical research due to its versatile structure and wide-ranging applications. From drug discovery to materials science and supramolecular chemistry, this compound continues to inspire innovative solutions across various disciplines. As research progresses, it is likely that new uses for this compound will emerge, further solidifying its importance in the scientific community.
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